molecular formula C8H7ClF3N B14859767 2-(Chloromethyl)-6-(2,2,2-trifluoroethyl)pyridine

2-(Chloromethyl)-6-(2,2,2-trifluoroethyl)pyridine

Cat. No.: B14859767
M. Wt: 209.59 g/mol
InChI Key: MIVNXZDVURYTJW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-(2,2,2-trifluoroethyl)pyridine is an organic compound that features a pyridine ring substituted with a chloromethyl group at the 2-position and a trifluoroethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing efficient and cost-effective catalysts and reagents to ensure high yields and purity. The specific conditions and equipment used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-(2,2,2-trifluoroethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions, such as temperature, solvent, and catalyst, can vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can lead to the formation of various substituted pyridines, while oxidation or reduction can yield different oxidized or reduced derivatives.

Scientific Research Applications

2-(Chloromethyl)-6-(2,2,2-trifluoroethyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-(Chloromethyl)-6-(2,2,2-trifluoroethyl)pyridine exerts its effects depends on its specific applicationThe trifluoromethyl group, in particular, can enhance the compound’s stability and bioavailability, making it more effective in its intended application .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)pyridine: Lacks the trifluoroethyl group, making it less stable and less bioavailable.

    6-(2,2,2-Trifluoroethyl)pyridine: Lacks the chloromethyl group, limiting its reactivity in substitution reactions.

    2-(Bromomethyl)-6-(2,2,2-trifluoroethyl)pyridine: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.

Uniqueness

2-(Chloromethyl)-6-(2,2,2-trifluoroethyl)pyridine is unique due to the presence of both the chloromethyl and trifluoroethyl groups, which confer distinct chemical properties and reactivity. The combination of these groups makes the compound versatile and valuable for various scientific and industrial applications .

Properties

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

IUPAC Name

2-(chloromethyl)-6-(2,2,2-trifluoroethyl)pyridine

InChI

InChI=1S/C8H7ClF3N/c9-5-7-3-1-2-6(13-7)4-8(10,11)12/h1-3H,4-5H2

InChI Key

MIVNXZDVURYTJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)CCl)CC(F)(F)F

Origin of Product

United States

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